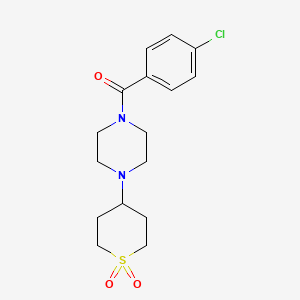

(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the biosynthesis of androgens, estrogens, and prostaglandins .

Mode of Action

The compound interacts with its target, AKR1C3, by forming hydrogen bonds with key residues in the enzyme’s active site . Specifically, the carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 affects the biosynthesis of androgens, estrogens, and prostaglandins, which are involved in various physiological processes such as inflammation, reproduction, and cancer progression . The downstream effects of this inhibition are dependent on the specific physiological context and can vary widely.

Pharmacokinetics

The compound’s lipophilic nature and its ability to form hydrogen bonds suggest that it may have good bioavailability .

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the biosynthesis of androgens, estrogens, and prostaglandins . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in hormone-related cancers, the inhibition of AKR1C3 can potentially slow down cancer progression .

Activité Biologique

The compound (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a piperazine ring, which is known for its diverse biological activities, and a thiopyran moiety that contributes to its pharmacological properties.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing the piperazine moiety have demonstrated significant antibacterial properties. For instance, studies show moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. A study reported strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .

- Anticancer Potential : Similar derivatives have shown promise in cancer chemotherapy. Research highlights their potential in targeting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Screening

In a comparative study, several synthesized derivatives of the compound were assessed for their antibacterial efficacy. The results indicated:

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| 7l | Salmonella typhi | 20 | 2.14 |

| 7m | Bacillus subtilis | 25 | 0.63 |

| 7n | Escherichia coli | 15 | 2.17 |

These findings suggest that certain derivatives possess significant antibacterial properties, making them candidates for further development as therapeutic agents .

Enzyme Inhibition Studies

The inhibition of urease by the compound was particularly noteworthy. The following table summarizes the enzyme inhibition data:

| Compound ID | Urease Inhibition (%) | IC50 (µM) |

|---|---|---|

| 7p | 85 | 1.21 |

| 7r | 90 | 6.28 |

| 7u | 78 | 2.39 |

These results indicate strong potential for these compounds to act as urease inhibitors, which could be beneficial in treating conditions like urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Docking studies suggest that the compound interacts favorably with target proteins involved in bacterial metabolism and growth.

- Structural Modifications : Variations in substituents on the piperazine or thiopyran rings can significantly influence biological activity, allowing for tailored pharmacological profiles.

- Multi-target Effects : The presence of multiple functional groups enables the compound to interact with various biological pathways, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3S/c17-14-3-1-13(2-4-14)16(20)19-9-7-18(8-10-19)15-5-11-23(21,22)12-6-15/h1-4,15H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRPOILBSBXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.